molecular formula C14H26O5 B8489338 Di-tert-butyl 3-hydroxy-3-methylpentanedioate CAS No. 89622-82-2

Di-tert-butyl 3-hydroxy-3-methylpentanedioate

Cat. No. B8489338
CAS RN: 89622-82-2
M. Wt: 274.35 g/mol
InChI Key: FRKFWGBYXMXJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 3-hydroxy-3-methylpentanedioate is a useful research compound. Its molecular formula is C14H26O5 and its molecular weight is 274.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl 3-hydroxy-3-methylpentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3-hydroxy-3-methylpentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89622-82-2

Product Name

Di-tert-butyl 3-hydroxy-3-methylpentanedioate

Molecular Formula

C14H26O5

Molecular Weight

274.35 g/mol

IUPAC Name

ditert-butyl 3-hydroxy-3-methylpentanedioate

InChI

InChI=1S/C14H26O5/c1-12(2,3)18-10(15)8-14(7,17)9-11(16)19-13(4,5)6/h17H,8-9H2,1-7H3

InChI Key

FRKFWGBYXMXJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(CC(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

187 g of a solution of 19.5% butyllithium in cyclohexane (36.4 g of butyllithium) were added over 5 minutes at -40° C. under argon to 500 ml of tetrahydrofuran and then 57.5 g of diisopropylamine were added over 5 minutes at -40° C. The mixture was stirred at -40° C. for 30 minutes and 66 g of tert.-butyl acetate were added thereto at -40° C. The mixture was stirred at -40° C. for 30 minutes and then 27.5 g (≃0.55 mole per mole of tert.-butyl acetate) of ethyl acetate were added at -40° C. over 30 minutes. The mixture was stirred at -40° C. for two hours and the temperature allowed to rise to 20° C. under reduced pressure. The mixture was evaporated to dryness under reduced pressure at 20° C. and the residue was taken up in 200 ml of methylene chloride. The solution was cooled to 0° C. and 100 ml of water were added. The decanted aqueous phase was extracted with methylene chloride and the combined organic phases were adjusted to a pH of 1 by addition of 22° Be hydrochloric acid. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain a lightly colored liquid which was rectified at 1 mm Hg to obtain 25 g of ditert.-butyl 3-methyl-3-hydroxy-glutarate with a boiling point of 95°±` C. at1 mm Hg.
[Compound]
Name
solution
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
27.5 g
Type
reactant
Reaction Step Four

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